
2-bromo-N-cyclopentyl-1-methylcyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropanecarboxamide, 2-bromo-N-cyclopentyl-1-methyl- is a chemical compound with the molecular formula C11H18BrNO This compound is characterized by the presence of a cyclopropane ring, a bromine atom, and a cyclopentyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropanecarboxamide, 2-bromo-N-cyclopentyl-1-methyl- typically involves the following steps:
Formation of Cyclopropanecarboxamide: The initial step involves the formation of cyclopropanecarboxamide through the reaction of cyclopropanecarboxylic acid with ammonia or an amine under suitable conditions.
Bromination: The next step involves the bromination of the cyclopropanecarboxamide. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Cyclopentylation: The final step involves the introduction of the cyclopentyl group. This can be achieved through a substitution reaction using a cyclopentyl halide in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of cyclopropanecarboxamide, 2-bromo-N-cyclopentyl-1-methyl- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions are essential to achieve consistent results.
化学反应分析
Types of Reactions
Cyclopropanecarboxamide, 2-bromo-N-cyclopentyl-1-methyl- can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol.
Oxidation Reactions: The compound can undergo oxidation to form the corresponding carboxylic acid or ketone.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). These reactions are typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are typically carried out in acidic or basic aqueous solutions.
Major Products Formed
Substitution Reactions: The major products formed are the substituted derivatives of cyclopropanecarboxamide.
Reduction Reactions: The major products formed are the corresponding amines or alcohols.
Oxidation Reactions: The major products formed are the corresponding carboxylic acids or ketones.
科学研究应用
Cyclopropanecarboxamide, 2-bromo-N-cyclopentyl-1-methyl- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving cyclopropane rings. It serves as a model substrate for investigating the mechanisms of cyclopropanation and related reactions.
Medicine: The compound is being investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and coatings.
作用机制
The mechanism of action of cyclopropanecarboxamide, 2-bromo-N-cyclopentyl-1-methyl- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes involved in cyclopropanation reactions. It may also interact with receptors or other proteins, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Cyclopropanecarboxamide, 2-bromo-N-cyclopentyl-1-methyl- can be compared with other similar compounds, such as:
Cyclopropanecarboxamide, 2-chloro-N-cyclopentyl-1-methyl-: This compound has a chlorine atom instead of a bromine atom. The substitution of chlorine for bromine can lead to differences in reactivity and biological activity.
Cyclopropanecarboxamide, 2-bromo-N-cyclohexyl-1-methyl-: This compound has a cyclohexyl group instead of a cyclopentyl group. The larger ring size can affect the compound’s steric properties and interactions with molecular targets.
Cyclopropanecarboxamide, 2-bromo-N-cyclopentyl-2-methyl-: This compound has a methyl group at a different position. The position of the methyl group can influence the compound’s reactivity and biological activity.
The uniqueness of cyclopropanecarboxamide, 2-bromo-N-cyclopentyl-1-methyl- lies in its specific combination of structural features, which confer distinct chemical and biological properties.
属性
分子式 |
C10H16BrNO |
|---|---|
分子量 |
246.14 g/mol |
IUPAC 名称 |
2-bromo-N-cyclopentyl-1-methylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C10H16BrNO/c1-10(6-8(10)11)9(13)12-7-4-2-3-5-7/h7-8H,2-6H2,1H3,(H,12,13) |
InChI 键 |
DGAMAFULZGOSQN-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC1Br)C(=O)NC2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


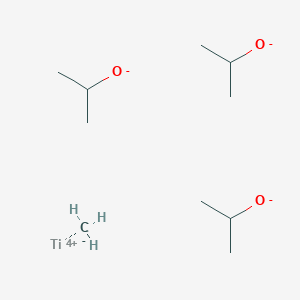

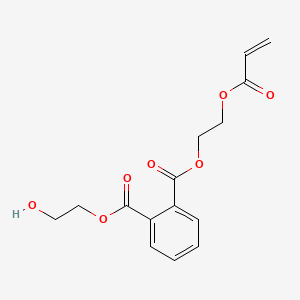
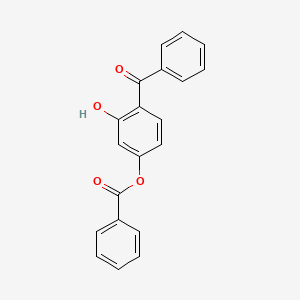
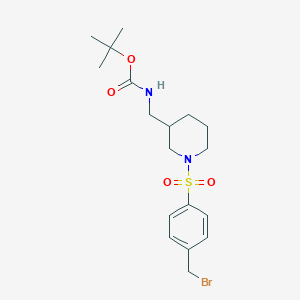
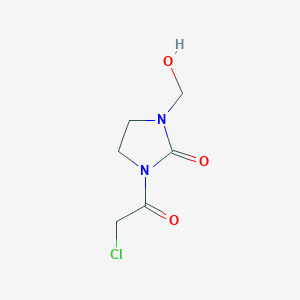
![3-(5-Furan-2-yl-[1,3,4]oxadiazol-2-yl)-pyridine](/img/structure/B13964579.png)
![2-Amino-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B13964594.png)
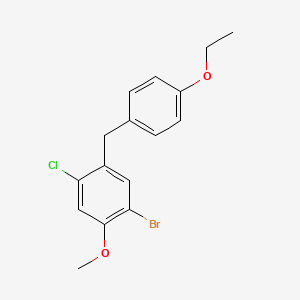
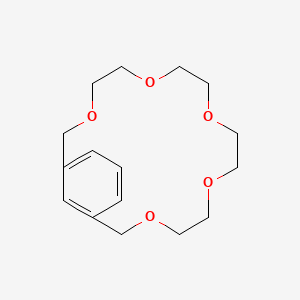
![7-(5-(1,5-dichloropentan-3-yl)-1-methyl-1H-benzo[d]imidazol-2-yl)-N-hydroxyheptanamide](/img/structure/B13964610.png)
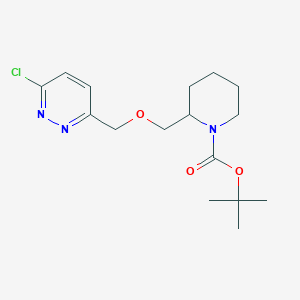
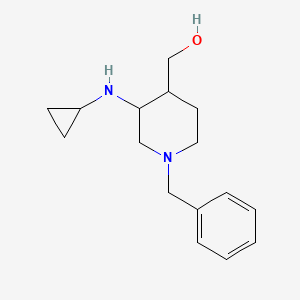
![1,3-Dimethyl 2-[[3-(acetylamino)-4-pyridinyl]methylene]propanedioate](/img/structure/B13964637.png)
